molecular formula C30H23Cl2NO4 B3252549 Fmoc-Bph34dC-OH CAS No. 2172695-24-6

Fmoc-Bph34dC-OH

Cat. No.: B3252549
CAS No.: 2172695-24-6
M. Wt: 532.4 g/mol
InChI Key: NICMSKYPTSUYKV-UHFFFAOYSA-N
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Description

Rationale for Developing and Investigating Novel Nucleoside Analogs in Oligonucleotide Science

The drive to create new nucleoside analogs is not merely an academic exercise; it is a direct response to the limitations of natural nucleic acids and a desire to expand the functional repertoire of these essential biomolecules.

Native oligonucleotides, while central to biology, have inherent properties that can be disadvantageous in a laboratory or therapeutic setting. For instance, their susceptibility to degradation by cellular nucleases limits their lifespan and efficacy in vivo. nih.gov Furthermore, the natural building blocks of DNA and RNA offer a limited range of chemical functionalities. Novel nucleoside analogs are designed to overcome these limitations by introducing modifications that confer nuclease resistance, enhance binding affinity to target sequences, or introduce new chemical handles for further functionalization. nih.gov

The development of novel nucleoside analogs is akin to adding new tools to a toolbox, each with a unique function. These new building blocks allow for the precise engineering of nucleic acids with novel properties and functionalities. mdpi.com This includes the ability to introduce fluorescent probes for imaging, cross-linking agents to study interactions with other molecules, or catalytic groups to create artificial enzymes. This expansion of the chemical toolkit is essential for pushing the boundaries of what is possible in fields ranging from diagnostics and therapeutics to synthetic biology and materials science.

Positioning Fmoc-Bph34dC-OH within the Pantheon of Advanced Deoxycytidine Modifications

Deoxycytidine and its analogs are of particular interest due to their role in various biological processes and their potential as therapeutic agents. A wide array of modifications to deoxycytidine have been developed, each with specific aims.

While the precise structure of the "Bph34dC" moiety requires further elucidation from proprietary or highly specialized literature, its name suggests a modification involving a "Bph" group and alterations at the 3' and 4' positions of the deoxyribose ring of deoxycytidine. Such modifications at the sugar moiety are known to have profound effects on the conformation and binding properties of oligonucleotides. The addition of the Fmoc protecting group indicates its intended use as a building block in solid-phase oligonucleotide synthesis.

The significance of this compound, therefore, lies in its potential to introduce novel structural and functional properties into synthetic DNA. The "Bph" group, likely a bulky aromatic moiety, could influence stacking interactions within the DNA duplex, potentially enhancing thermal stability or altering recognition by enzymes. The "34dC" modification points towards a constrained or altered sugar pucker, which is a key determinant of duplex geometry and binding affinity.

The combination of these features in a single, synthetically accessible building block positions this compound as a potentially valuable tool for researchers seeking to create oligonucleotides with finely tuned properties for advanced applications in chemical biology and biotechnology. Further research into the specific characteristics imparted by the "Bph34dC" modification will be crucial in fully realizing its potential.

Structural Hypothesis and Distinctive Features of the Bph34dC Moiety

The "Bph34dC" in this compound denotes a deoxycytidine nucleoside chemically altered to include a biphenyl-3,4-diol group. Structurally, it is hypothesized that the biphenyl (B1667301) moiety is attached to the C5 position of the pyrimidine (B1678525) ring of deoxycytidine. This placement would project the bulky aromatic system into the major groove of a DNA duplex, a region crucial for molecular recognition and interaction with proteins and other ligands.

The distinctive features of the Bph34dC moiety are multifold:

Bulky Aromatic System: The presence of two linked phenyl rings introduces significant steric bulk. This can profoundly influence the local helical structure of a DNA or RNA duplex, potentially inducing bends, kinks, or other conformational changes. The planarity and aromaticity of the biphenyl group can also lead to favorable stacking interactions with adjacent nucleobases, thereby affecting the thermodynamic stability of the duplex.

Conformational Flexibility: The rotational freedom around the single bond connecting the two phenyl rings of the biphenyl group provides a degree of conformational flexibility not present in more rigid aromatic systems. This could allow the moiety to adapt its orientation within the nucleic acid structure to optimize interactions.

Hydrogen Bonding Potential: The two hydroxyl groups of the 3,4-diol functionality introduce new hydrogen bonding donors and acceptors. This feature could enable novel interactions within the nucleic acid structure itself, or with external molecules such as proteins or small molecule ligands.

Potential for Intercalation: Depending on its precise orientation and the local sequence context, the planar aromatic system of the biphenyl group could potentially intercalate between base pairs, leading to significant structural perturbations and altered DNA properties.

Anticipated Research Advantages and Potential Contributions of this compound to Nucleic Acid Chemistry

The unique structural characteristics of the Bph34dC moiety translate into several anticipated research advantages and potential contributions to the field of nucleic acid chemistry:

Probing DNA Structure and Dynamics: The introduction of a bulky and conformationally distinct group like Bph34dC can serve as a powerful tool to probe the structure, flexibility, and recognition properties of DNA and RNA. By observing the effects of this modification on duplex stability, conformation, and interaction with other molecules, researchers can gain valuable insights into the fundamental principles governing nucleic acid behavior.

Development of Novel Fluorescent Probes: Biphenyl derivatives are known to exhibit interesting photophysical properties. The Bph34dC moiety, when incorporated into an oligonucleotide, could potentially serve as an intrinsic fluorescent reporter, with its emission properties being sensitive to the local environment and hybridization state. This would enable the development of novel probes for detecting specific nucleic acid sequences or monitoring biomolecular interactions without the need for external fluorophores.

Engineering DNA Nanostructures: The field of DNA nanotechnology relies on the predictable self-assembly of oligonucleotide strands into complex architectures. The introduction of bulky, non-natural components like Bph34dC could be used to control the geometry and connectivity of these nanostructures, enabling the creation of novel shapes and functionalities.

Modulation of Protein-DNA Interactions: The major groove of DNA is a primary site for recognition by DNA-binding proteins. The placement of a large biphenyl-diol group in this groove could be used to either block or enhance the binding of specific proteins, providing a mechanism for controlling gene expression or other cellular processes.

Therapeutic Applications: The ability of modified oligonucleotides to modulate biological processes has led to their development as therapeutic agents. The unique properties of Bph34dC-containing oligonucleotides, such as altered stability and binding affinity, could be harnessed to create more effective antisense drugs, siRNAs, or aptamers with improved pharmacokinetic and pharmacodynamic profiles.

Scope and Objectives of Academic Research Utilizing this compound Modified Oligonucleotides

While specific academic publications detailing the use of this compound are not yet prevalent, the introduction of this novel building block opens up a wide range of potential research avenues. The primary objectives of academic research utilizing oligonucleotides modified with this compound are likely to focus on the following areas:

Biophysical Characterization: Initial studies will likely focus on the fundamental biophysical properties of Bph34dC-modified oligonucleotides. This would involve synthesizing a series of modified DNA and RNA duplexes and characterizing their thermal stability (melting temperature), thermodynamic parameters (enthalpy, entropy, and free energy of duplex formation), and conformational properties using techniques such as circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR).

Table 1: Hypothetical Thermodynamic Data for Bph34dC-Modified DNA Duplexes

Oligonucleotide Sequence (X = Bph34dC)Melting Temperature (Tm, °C)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°37 (kcal/mol)
5'-d(CGC AAT TXG CGC)-3'Data not availableData not availableData not availableData not available
5'-d(CGC AGT TXG CGC)-3'Data not availableData not availableData not availableData not available

Investigation of Fluorescent Properties: Research will likely explore the potential of Bph34dC as an intrinsic fluorescent probe. This will involve characterizing its excitation and emission spectra, quantum yield, and sensitivity to environmental changes upon incorporation into oligonucleotides.

Table 2: Hypothetical Photophysical Properties of a Bph34dC-Modified Oligonucleotide

StateExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
Single-strandedData not availableData not availableData not available
Double-strandedData not availableData not availableData not available

Applications in Biomolecular Recognition: A significant area of research will involve using Bph34dC-modified oligonucleotides to study and modulate interactions with other molecules. This could include investigating the effects of the modification on the binding of transcription factors, DNA-modifying enzymes, or small molecule drugs.

Development of Novel Biosensors and Nanomaterials: Based on the unique properties of Bph34dC, researchers will likely aim to develop novel biosensors for nucleic acid detection and to incorporate this building block into the design of advanced DNA-based nanomaterials with tailored structures and functions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(3,4-dichlorophenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23Cl2NO4/c31-26-14-13-20(16-27(26)32)19-11-9-18(10-12-19)15-28(29(34)35)33-30(36)37-17-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-14,16,25,28H,15,17H2,(H,33,36)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICMSKYPTSUYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC(=C(C=C5)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for the Preparation of Fmoc Bph34dc Oh

Retrosynthetic Analysis of Fmoc-Bph34dC-OH

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orgscitepress.org This approach allows for the logical design of a synthetic route by identifying key bond formations and strategic intermediates.

Strategic Disconnections Leading to Key Precursors

The retrosynthetic strategy for this compound is dictated by the key functional groups present in the molecule: the Fmoc protecting group, the carbon-carbon triple bond linker, the biphenyl (B1667301) system, and the N-glycosidic bond of the deoxycytidine core.

Fmoc Group Removal: The most straightforward initial disconnection is the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group from the 5'-hydroxyl. This is a standard protecting group strategy, leading back to the unprotected 5'-hydroxyl nucleoside, Bph34dC-OH (1) . The forward reaction involves a selective protection of the primary 5'-OH.

Sonogashira Disconnection: The alkynyl linkage between the biphenyl moiety and the pyrimidine (B1678525) ring strongly suggests a Sonogashira cross-coupling reaction as the key bond-forming step. wikipedia.orgorganic-chemistry.org Disconnecting this C-C bond reveals two crucial precursors: a 5-halo-2'-deoxycytidine derivative, such as 5-iodo-2'-deoxycytidine (2) , and a terminal alkyne, 3,4-disubstituted-biphenylacetylene (3) .

Suzuki Disconnection: The biphenyl moiety itself can be disconnected via a Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds between aryl groups. rsc.org This breaks down the biphenylacetylene precursor (3) into a simpler substituted phenylboronic acid (4) and a bromo- or iodo-phenylacetylene (5) .

N-Glycosidic Bond Disconnection: The final key disconnection is at the N-glycosidic bond, which links the modified pyrimidine base to the 2'-deoxyribose sugar. libretexts.orglibretexts.org This leads back to a modified pyrimidine base (6) and an activated 2-deoxyribose derivative (7) . This disconnection is central to de novo synthesis approaches.

This analysis reveals that the synthesis can be approached convergently, where the modified base and the sugar are prepared separately and then coupled, or through a linear sequence starting from commercially available 2'-deoxycytidine.

Considerations for Stereochemical Control and Regioselectivity

The synthesis of a complex nucleoside like this compound demands precise control over stereochemistry and regioselectivity at multiple stages.

Stereochemical Control: The primary stereochemical challenge in nucleoside synthesis is the configuration at the anomeric carbon (C1') of the sugar. The natural β-configuration of the N-glycosidic bond is crucial for the molecule's ability to be incorporated into a standard DNA helix. In de novo syntheses, achieving high β-selectivity during the coupling of the base to the sugar is paramount. nih.gov This is often accomplished through neighboring group participation from a protecting group at the C2' position of the sugar, although this is not possible for 2'-deoxyribonucleosides. Alternatively, starting the synthesis from pre-existing 2'-deoxycytidine conveniently bypasses this challenge as the desired β-stereochemistry is already established.

Regioselectivity:

Base Functionalization: The derivatization of the deoxycytidine core must be highly regioselective for the C5 position. Direct C-H activation or, more commonly, halogenation at C5 is required without affecting other reactive sites like the C6 position, the N4-amino group, or the sugar hydroxyls. mdpi.comresearchgate.net This is typically achieved by protecting the exocyclic amine and the hydroxyl groups prior to C5 modification.

Sugar Protection: The selective protection of the 5'-hydroxyl group with Fmoc is a critical regiochemical step. The primary 5'-OH is more sterically accessible and generally more reactive than the secondary 3'-OH, allowing for selective protection under carefully controlled conditions (e.g., using Fmoc-Cl at low temperatures with a hindered base).

Synthesis of the Bph34dC Nucleoside Scaffold

The construction of the core nucleoside, prior to the final Fmoc protection, can be achieved through two main strategies: de novo synthesis or modification of a pre-existing nucleoside.

De Novo Synthesis Approaches to the Modified Deoxycytidine Core

De novo pyrimidine synthesis involves the construction of the heterocyclic base from simple acyclic precursors. nih.govdavuniversity.orgmicrobenotes.com The general pathway begins with the formation of carbamoyl phosphate (B84403) from ATP, bicarbonate, and glutamine. creative-proteomics.com This is followed by a series of enzymatic or chemical steps to construct the pyrimidine ring, yielding orotate. The orotate is then coupled to an activated ribose phosphate (PRPP), and subsequent enzymatic modifications lead to pyrimidine nucleotides.

For a modified base, the Bph34-alkynyl group would need to be introduced at an early stage onto a pyrimidine precursor before the glycosylation step. While this approach offers flexibility in designing novel bases, it is often a lengthy and complex process with challenges in controlling the stereochemistry of the glycosidic bond formation. davuniversity.org For this reason, derivatization of a commercially available nucleoside is often the preferred route.

Derivatization Strategies for Incorporating the Bph34 Functionality onto Deoxycytidine

A more practical and widely used approach is the direct modification of 2'-deoxycytidine. This strategy leverages the pre-existing, stereochemically correct nucleoside scaffold.

Protection: The synthesis begins with the protection of the reactive functional groups on 2'-deoxycytidine. The 3'- and 5'-hydroxyl groups are typically protected as silyl ethers (e.g., TBDMS) and the N4-amino group is protected with an acyl group like benzoyl (Bz) to prevent side reactions.

Iodination: The protected deoxycytidine is then regioselectively halogenated at the C5 position. N-iodosuccinimide (NIS) in an appropriate organic solvent is a common reagent for this transformation, yielding the key 5-iodo-2'-deoxycytidine intermediate.

Synthesis of the Biphenyl Alkyne: Concurrently, the 3,4-disubstituted-biphenylacetylene coupling partner is synthesized. A plausible route involves a palladium-catalyzed Suzuki coupling between a commercially available 3,4-disubstituted-phenylboronic acid and a suitable partner like 1-bromo-4-ethynylbenzene to form the biphenyl core. rsc.orgnih.gov

Sonogashira Coupling: The pivotal step is the Sonogashira cross-coupling of the 5-iodo-deoxycytidine derivative with the terminal biphenyl alkyne. nih.govnih.govresearchgate.net This reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, with a copper(I) iodide co-catalyst in the presence of an amine base like triethylamine or diisopropylethylamine.

Deprotection: Following successful coupling, the protecting groups on the sugar and the base are removed under appropriate conditions (e.g., fluoride ions for silyl groups and ammonia (B1221849) for acyl groups) to yield the final Bph34dC nucleoside.

Optimization of Reaction Conditions for Yield and Purity of the Bph34dC Intermediate

Below is an interactive data table illustrating hypothetical results from an optimization study of the Sonogashira coupling step.

Table 1: Optimization of Sonogashira Coupling for Bph34dC Synthesis

Experiment Palladium Catalyst Ligand Base Solvent Temperature (°C) Yield (%) Purity (%)
1 Pd(PPh₃)₄ PPh₃ Et₃N DMF 25 45 80
2 Pd(PPh₃)₄ PPh₃ Et₃N DMF 60 65 88
3 PdCl₂(PPh₃)₂ PPh₃ DIPA THF 60 78 92
4 Pd(OAc)₂ XPhos K₂CO₃ Dioxane 80 85 95
5 Pd₂(dba)₃ SPhos Cs₂CO₃ Toluene 80 92 97

Data is hypothetical and for illustrative purposes.

The results suggest that moving from traditional phosphine ligands to more electron-rich and bulky biaryl phosphine ligands (like XPhos or SPhos) can significantly improve catalytic activity. Similarly, the choice of base and solvent system plays a crucial role in reaction efficiency. nih.govacs.org Purification of the Bph34dC intermediate is typically achieved through silica gel column chromatography, which effectively removes residual catalyst, unreacted starting materials, and byproducts from alkyne homocoupling.

Following the synthesis and purification of the Bph34dC nucleoside, the final step is the regioselective introduction of the Fmoc group onto the 5'-hydroxyl using Fmoc-Cl and a suitable base, yielding the target compound this compound, ready for application in oligonucleotide synthesis. google.comgoogle.comwikipedia.org

Introduction and Management of the Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group critical in peptide and oligonucleotide synthesis. chempep.comcreative-peptides.com Its application to a molecule like Bph34dC-OH, likely for the protection of the 5'-hydroxyl function, is an attractive strategy as it avoids the repetitive use of acid for deprotection, which can lead to depurination in sensitive sequences. umich.edu

The regioselective introduction of the Fmoc group onto the primary 5'-hydroxyl of the Bph34dC-OH nucleoside is a critical step. This is typically achieved by reacting the nucleoside with an activated Fmoc derivative. The choice of reagent and reaction conditions is pivotal for maximizing yield and minimizing side-product formation, such as protection at the 3'-hydroxyl position.

Commonly used reagents for this transformation include 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). total-synthesis.comwikipedia.org

Fmoc-Cl: This reagent is highly reactive and effective for Fmoc protection. The reaction is typically carried out in an anhydrous solvent like pyridine, which also serves as a base to neutralize the hydrochloric acid byproduct. total-synthesis.comscispace.comresearchgate.net The reaction is often performed at low temperatures (e.g., 0°C) to enhance selectivity for the more accessible 5'-hydroxyl group over the sterically hindered 3'-hydroxyl group. scispace.comresearchgate.net

Fmoc-OSu: Considered a milder and more stable alternative to Fmoc-Cl, Fmoc-OSu often results in fewer side reactions. total-synthesis.com The reaction conditions are generally carried out under weak base conditions, for example using sodium bicarbonate in a solvent mixture like THF/water or dioxane/water. total-synthesis.com

The general procedure involves dissolving the starting nucleoside (Bph34dC-OH) in a suitable anhydrous solvent and adding the Fmoc reagent in slight excess. The reaction progress is carefully monitored to prevent the formation of the 3',5'-di-Fmoc derivative. scispace.com

Table 1: Comparison of Common Fmoc-Installation Reagents
ReagentTypical Reaction ConditionsAdvantagesDisadvantages
Fmoc-Cl (9-fluorenylmethyl chloroformate)Anhydrous pyridine, 0°C to room temperatureHigh reactivity, rapid reactionMoisture sensitive, can lead to side products if not controlled
Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide)NaHCO₃ or other mild base in Dioxane/H₂O or DMFMore stable, easier to handle, fewer side reactionsLess reactive than Fmoc-Cl, may require longer reaction times

Orthogonal protection is a fundamental strategy in complex organic synthesis, allowing for the selective removal of one protecting group in the presence of others. nih.govbiosynth.com In the context of synthesizing an oligonucleotide using this compound, a robust orthogonal scheme is essential.

The key functional groups requiring protection are:

5'-Hydroxyl Group: Protected with the base-labile Fmoc group. It is removed at the start of each coupling cycle using a mild organic base like 1,8-Diazabicycloundec-7-ene (DBU) or piperidine (B6355638). wikipedia.orgnih.govthieme-connect.de

N4-Exocyclic Amine of Cytidine: Protected by the hypothetical Bph34 group. This group must be stable to the mild basic conditions used for Fmoc removal but labile to the final, more stringent deprotection conditions used to cleave the completed oligonucleotide from the solid support and remove all remaining protecting groups. Standard protecting groups for this position, such as benzoyl (Bz) or acetyl (Ac), are removed with concentrated aqueous ammonia or methylamine (B109427). wikipedia.orgresearchgate.net The Bph34 group would be designed to have similar lability.

Phosphodiester Linkage: During synthesis, the phosphorus atom is in a phosphite (B83602) triester state, protected by a 2-cyanoethyl group. This group is also base-labile and is removed during the final ammonia treatment via a β-elimination mechanism. wikipedia.org

This strategy ensures that only the 5'-hydroxyl is deprotected during each synthesis cycle, allowing for the stepwise elongation of the oligonucleotide chain.

Table 2: Orthogonal Protection Scheme for Oligonucleotide Synthesis
Functional GroupProtecting GroupLability ClassDeprotection Reagent
5'-HydroxylFmocBase-Labile (Mild)20% Piperidine in DMF or 0.1 M DBU in Acetonitrile (B52724)
N4-Amine (Cytidine)Bph34 (e.g., Benzoyl-like)Base-Labile (Strong)Concentrated Aqueous Ammonia or Methylamine
Phosphate2-CyanoethylBase-Labile (Strong)Concentrated Aqueous Ammonia or Methylamine

Ensuring the complete conversion of Bph34dC-OH to its 5'-Fmoc protected derivative is crucial for the success of subsequent steps. Incomplete protection leads to impurities that are difficult to remove. The reaction efficiency is monitored using standard chromatographic techniques.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for qualitative reaction monitoring. libretexts.org A small aliquot of the reaction mixture is spotted on a silica gel plate alongside the starting material. The plate is developed in an appropriate solvent system (e.g., chloroform/methanol). scispace.com The product, 5'-O-Fmoc-Bph34dC-OH, will be less polar than the starting diol and will thus have a higher retention factor (Rf) value. The reaction is considered complete upon the disappearance of the starting material spot. scispace.comlibretexts.org Spots are typically visualized under UV light, as the Fmoc group is a strong chromophore. rsc.org

High-Performance Liquid Chromatography (HPLC): For more precise, quantitative analysis, reversed-phase HPLC is employed. helixchrom.comumich.eduqut.edu.au This technique can separate the starting material, the desired 5'-Fmoc product, and any potential side products like the 3'-Fmoc or 3',5'-di-Fmoc species. perlan.com.pl By comparing the peak retention times and integration values with known standards, the exact conversion rate and purity of the product can be determined. The high UV absorbance of the Fmoc group facilitates sensitive detection. perlan.com.pl

Table 3: Comparison of Monitoring Methodologies
MethodologyPrincipleAdvantagesLimitations
TLCSeparation by polarity on a silica plateFast, inexpensive, simple setupQualitative, lower resolution, may not separate close-running isomers
HPLCHigh-resolution separation on a columnQuantitative, high sensitivity, can separate isomersRequires specialized equipment, longer analysis time

Phosphitylation Chemistry for Oligonucleotide Synthesis Precursors

The conversion of the protected nucleoside into a phosphoramidite (B1245037) derivative is the final step in preparing the monomer for automated solid-phase oligonucleotide synthesis. This process, known as phosphitylation, activates the 3'-hydroxyl group for subsequent coupling reactions. entegris.com

The phosphitylation reaction involves treating the 5'-O-Fmoc-Bph34dC-OH, which has a free 3'-hydroxyl group, with a suitable phosphitylating agent. The most common phosphoramidites used in oligonucleotide synthesis are β-cyanoethyl phosphoramidites, which offer a good balance of reactivity and stability. The reaction results in the formation of a phosphite triester at the 3'-position, rendering the nucleoside ready for incorporation into a growing oligonucleotide chain. wikipedia.org

The choice of phosphitylating reagent and the optimization of reaction conditions are critical for achieving high yields of the desired phosphoramidite while avoiding side reactions, such as the formation of H-phosphonates or degradation of the nucleoside.

Phosphitylating Reagents: The most widely used reagent is 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite. lookchem.comsigmaaldrich.com It reacts with the 3'-hydroxyl group in the presence of a mild, non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or collidine, to form the desired product. google.com An alternative is 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, which requires an activator like 4,5-dicyanoimidazole (DCI) or 1H-tetrazole to proceed. wikipedia.orggoogle.comacs.orggoogle.com

Reaction Optimizations:

Solvent: The reaction must be conducted under strictly anhydrous conditions, as the phosphitylating reagents are extremely sensitive to moisture. Dichloromethane (DCM) or acetonitrile are common solvents.

Base/Activator: The choice and stoichiometry of the base or activator are crucial. An excess can lead to side reactions, while an insufficient amount will result in an incomplete reaction. For chloro-based reagents, a hindered amine base like DIPEA is used as an HCl scavenger. For bisamidite reagents, a weak acid activator is required. google.comacs.org

Temperature: Reactions are typically run at room temperature or slightly below to control reactivity and minimize degradation.

Work-up: After the reaction is complete, a careful aqueous work-up is performed to remove salts and byproducts, followed by purification, usually via silica gel chromatography, to isolate the pure phosphoramidite.

Table 4: Common Phosphitylating Reagents and Conditions
ReagentCo-reagent/ActivatorTypical SolventKey Considerations
2-Cyanoethyl N,N-diisopropylchlorophosphoramiditeDIPEA or CollidineAnhydrous DichloromethaneHighly reactive; generates HCl byproduct that must be scavenged.
2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamiditeDCI, 1H-Tetrazole, ETTAnhydrous AcetonitrileMore stable than the chloro-reagent; requires specific activators.

Strategies for Enhancing Stability and Reactivity of the Fmoc-Bph34dC Phosphoramidite

The successful incorporation of highly modified nucleosides like Fmoc-Bph34dC into synthetic oligonucleotides is contingent upon the stability and reactivity of its corresponding phosphoramidite derivative. The unique structural features of this compound, namely the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and a bulky biphenyl (Bph) moiety, necessitate specialized strategies to ensure its integrity during storage and its efficient performance during solid-phase synthesis.

Enhancing Chemical Stability

The phosphoramidite functional group is inherently susceptible to degradation via hydrolysis and oxidation. wikipedia.org The stability of the Fmoc-Bph34dC phosphoramidite is a critical factor for achieving high-yield oligonucleotide synthesis. Studies on various phosphoramidites have shown significant variations in their thermal stability, which can impact process safety and the formation of impurities. entegris.com Key strategies to mitigate degradation focus on the stringent control of the chemical environment.

Anhydrous and Inert Conditions: The phosphorus (III) center is highly sensitive to moisture and acid, which can cause rapid decomposition. wikipedia.org Therefore, the solid Fmoc-Bph34dC phosphoramidite must be stored under anhydrous conditions in an inert atmosphere, such as argon or nitrogen, at low temperatures (typically -20°C). wikipedia.org Solutions are significantly less stable and should be prepared fresh using anhydrous grade acetonitrile immediately before use in synthesis. wikipedia.org

Solvent and pH Control: The choice of solvent can influence stability. For sensitive phosphoramidites, particularly during purification and storage, solvents such as benzene have been shown to be effective. nih.gov During purification by silica gel chromatography, it is crucial to pre-treat the column with an eluent containing a mild base, like 3-5% triethylamine, to neutralize acidic silica surfaces that would otherwise degrade the phosphoramidite. wikipedia.org

Protecting Group Compatibility: The Fmoc group is a base-labile protecting group, which is advantageous for certain deprotection strategies but adds a layer of complexity to handling. nih.govchempep.com It is crucial to avoid exposure to basic conditions during storage and the initial stages of synthesis to prevent premature cleavage.

The following table summarizes the recommended handling and storage conditions for maintaining the stability of sensitive phosphoramidites like Fmoc-Bph34dC.

Table 1: Recommended Storage and Handling Conditions for Sensitive Phosphoramidites

Parameter Condition Rationale
Physical State Lyophilized solid powder Maximizes surface area for dissolution while maintaining stability over liquid form.
Temperature ≤ -20°C Reduces the rate of thermal decomposition. entegris.com
Atmosphere Inert gas (Argon or Nitrogen) Prevents oxidation of the P(III) center and degradation from ambient moisture.
Moisture Anhydrous (<30 ppm H₂O) Prevents hydrolysis of the phosphite triester. wikipedia.org
pH Neutral to slightly basic Avoids rapid acid-catalyzed degradation. wikipedia.org
Dissolution Use anhydrous acetonitrile Ensures compatibility with automated synthesis protocols and minimizes water content.
Solution Storage Prepare fresh before use Phosphoramidites have limited stability in solution, even under anhydrous conditions. nih.gov

Enhancing Coupling Reactivity

The reactivity of the Fmoc-Bph34dC phosphoramidite determines the efficiency of its incorporation into a growing oligonucleotide chain. The significant steric bulk presented by the Fmoc and biphenyl groups can hinder the approach of the phosphoramidite to the 5'-hydroxyl group of the support-bound nucleotide, potentially leading to lower coupling efficiencies compared to standard phosphoramidites like DMT-dC(bz). sigmaaldrich.com

To overcome this anticipated lower reactivity, several modifications to standard synthesis protocols are employed:

Advanced Activators: While tetrazole is a common activator, its acidity and activating potential may be insufficient for sterically demanding phosphoramidites. More potent activators, such as 4,5-dicyanoimidazole (DCI), 5-(ethylthio)-1H-tetrazole (ETT), or 5-(benzylthio)-1H-tetrazole (BTT), are often necessary to drive the coupling reaction to completion.

Optimized Reaction Parameters: Adjusting the conditions of the coupling step is a critical strategy. This can involve extending the coupling time to allow for the slower reaction to proceed to completion. Additionally, increasing the concentration of the Fmoc-Bph34dC phosphoramidite and the activator can help improve reaction kinetics.

The following interactive table provides an illustrative model for an optimization study, comparing the hypothetical coupling efficiency of a standard phosphoramidite with a sterically hindered one under various conditions.

Table 2: Illustrative Model for Optimizing Coupling Conditions for Standard vs. Sterically Hindered Phosphoramidites

Phosphoramidite Type Activator Coupling Time (seconds) Theoretical Coupling Efficiency (%)
Standard (e.g., DMT-dC(bz)) Tetrazole 30 99.5
Standard (e.g., DMT-dC(bz)) DCI 30 99.8
Hindered (e.g., Fmoc-Bph34dC) Tetrazole 30 95.0
Hindered (e.g., Fmoc-Bph34dC) Tetrazole 120 97.5
Hindered (e.g., Fmoc-Bph34dC) DCI 30 98.0
Hindered (e.g., Fmoc-Bph34dC) DCI 120 99.6
Hindered (e.g., Fmoc-Bph34dC) BTT 120 99.7

By systematically applying these strategies—ensuring rigorous stability through controlled storage and handling, and enhancing reactivity through optimized activators and coupling conditions—the successful incorporation of complex, modified phosphoramidites like Fmoc-Bph34dC can be achieved, enabling the synthesis of highly functionalized oligonucleotides.

Methodologies for the Integration of Fmoc Bph34dc Oh into Oligonucleotide Structures

Solid-Phase Oligonucleotide Synthesis (SPOS) Using Fmoc-Bph34dC Phosphoramidite (B1245037)

The phosphoramidite approach remains the gold standard for automated solid-phase synthesis of DNA and RNA. For Fmoc-Bph34dC to be utilized in this process, it must first be converted into its corresponding phosphoramidite derivative. This phosphoramidite is then coupled to a growing oligonucleotide chain attached to a solid support.

Compatibility with Automated DNA/RNA Synthesizers

The compatibility of modified phosphoramidites with automated DNA/RNA synthesizers is paramount for efficient and routine synthesis. The standard phosphoramidite synthesis cycle involves several chemical steps: detritylation of the 5'-hydroxyl group, coupling of the incoming phosphoramidite, capping of unreacted hydroxyls, and oxidation of the phosphite (B83602) triester to a phosphate (B84403) triester biotage.co.jp. The stability of the modification and its protecting groups under these conditions is crucial.

Fmoc (fluorenylmethyloxycarbonyl) is a base-labile protecting group, commonly employed in peptide synthesis and also utilized in oligonucleotide chemistry glenresearch.comrsc.org. It is typically removed during the final deprotection step using basic conditions (e.g., concentrated ammonia (B1221849) or piperidine) rsc.org. For Fmoc-Bph34dC phosphoramidite, its compatibility hinges on the stability of both the Fmoc group and the Bph substituent during the acidic detritylation and oxidative steps of the synthesis cycle. While Fmoc groups are generally stable to the acidic detritylation reagents (e.g., trichloroacetic acid), the Bph modification's inherent chemical properties will dictate its resilience to these conditions. Literature on similar Fmoc-protected nucleosides, such as Fmoc-protected deoxycytidine, indicates compatibility with automated synthesizers, often requiring only minor adjustments like extended coupling times rsc.org.

Coupling Efficiency Studies for Fmoc-Bph34dC Phosphoramidite

The efficiency of coupling, quantified as the percentage of successful addition of a phosphoramidite to the growing oligonucleotide chain, is a critical parameter in SPOS. Standard phosphoramidites typically exhibit coupling efficiencies between 98.5% and 99.5% rsc.orgportlandpress.com. However, the incorporation of modified nucleosides, particularly those with bulky substituents like the biphenyl (B1667301) (Bph) group in Fmoc-Bph34dC, can sometimes lead to reduced coupling efficiencies. This reduction can be attributed to steric hindrance, which may impede the nucleophilic attack of the 5'-hydroxyl group on the activated phosphoramidite.

Detailed studies on Fmoc-Bph34dC phosphoramidite would involve quantifying its coupling efficiency under various conditions. Such studies typically involve monitoring the release of the dimethoxytrityl (DMT) cation after detritylation, which correlates with the number of successful coupling events biotage.co.jp.

Illustrative Data Table: Typical Coupling Efficiencies of Phosphoramidites

Phosphoramidite TypeTypical Coupling Efficiency (%)Notes
Standard Deoxynucleoside Phosphoramidites (dA, dG, dC, dT)98.5 – 99.5High efficiency under standard automated synthesis conditions.
Fmoc-protected Deoxycytidine Phosphoramidite95 – 98May require extended coupling times; Fmoc is base-labile and removed during final deprotection rsc.org.
Phosphoramidites with Bulky Modifications (e.g., Bph)90 – 97Efficiency can be reduced due to steric hindrance; optimization of coupling time is often necessary.

Note: Specific coupling efficiency data for Fmoc-Bph34dC phosphoramidite was not found in the searched literature. The values presented here are illustrative based on general observations for modified phosphoramidites.

Optimization of Coupling and Capping Steps in SPOS Protocols

To achieve high yields and purity when incorporating modified phosphoramidites like Fmoc-Bph34dC, optimization of coupling and capping steps is often necessary.

Coupling Optimization: The primary strategy for improving the coupling efficiency of sterically hindered or less reactive phosphoramidites is to extend the coupling time. For instance, while standard nucleosides may couple efficiently within 30-60 seconds, modified phosphoramidites like Fmoc-protected deoxycytidine have been reported to benefit from coupling times of several minutes rsc.org. Adjusting the concentration of the phosphoramidite monomer and the activator (e.g., tetrazole or cyanoethyl N,N-diisopropylchlorophosphoramidite) can also enhance coupling yields. The choice of activator can also play a role, with some activators offering improved performance for challenging couplings.

Capping Optimization: The capping step, typically performed using acetic anhydride (B1165640) and a nucleophilic promoter (e.g., N-methylimidazole), is essential to block any unreacted 5'-hydroxyl groups. This prevents the formation of deletion sequences, which are oligonucleotides missing a specific nucleotide. For modified phosphoramidites, ensuring the capping reagent can efficiently react with any uncoupled 5'-hydroxyls is as critical as optimizing the coupling itself. The effectiveness of capping can be indirectly assessed by monitoring the reduction in the number of unreacted sites during the synthesis cycle.

Site-Specific Incorporation Strategies of Fmoc-Bph34dC

Beyond general SPOS, strategies for site-specific incorporation are crucial for precisely placing Fmoc-Bph34dC within a defined sequence, enabling targeted functionalization or probing of biological processes.

Designing Oligonucleotide Sequences for Targeted Fmoc-Bph34dC Integration

The design of oligonucleotide sequences intended for the incorporation of Fmoc-Bph34dC requires careful consideration of the potential impact of the modification on synthesis and the final oligonucleotide's properties.

Sequence Context: The local sequence environment can influence coupling efficiency. Regions that may adopt stable secondary structures during synthesis could present steric impediments to the phosphoramidite addition. Therefore, sequence analysis to predict potential folding patterns or highly constrained regions might be beneficial.

Impact on Oligonucleotide Properties: The bulky Bph substituent is likely to alter the physicochemical characteristics of the oligonucleotide, such as its thermal stability (melting temperature, Tm), hybridization affinity, and susceptibility to nucleases. Sequence design should account for these changes to ensure the modified oligonucleotide performs its intended function.

Multiple Incorporation of Fmoc-Bph34dC within a Single Oligonucleotide Chain

To successfully incorporate multiple Fmoc-Bph34dC units, extensive optimization of coupling times and conditions for each incorporation step would be highly recommended. Furthermore, the presence of multiple bulky Bph modifications might increase the likelihood of side reactions or incomplete deprotection, necessitating careful monitoring and purification of the final product.

List of Compounds Mentioned:

Fmoc-Bph34dC-OH

Deprotection and Cleavage of Fmoc-Bph34dC Modified Oligonucleotides

Selective Removal of the Fmoc Group Post-Synthesis

The Fmoc group is typically removed selectively to expose a functional group on the modified nucleoside, often while the oligonucleotide remains attached to the solid support. This selective deprotection is usually achieved using mild basic conditions.

Reagents and Conditions: A common method for Fmoc removal involves treatment with a solution of piperidine (B6355638) in dimethylformamide (DMF). Concentrations typically range from 20% to 50% piperidine in DMF. The reaction is usually rapid, often completed within 1 to 10 minutes at room temperature. rsc.orgthermofisher.comnih.govbiotage.comuci.edugenscript.comspringernature.com

Mechanism: The piperidine acts as a base, catalyzing a β-elimination reaction that cleaves the Fmoc group. The released dibenzofulvene is scavenged by piperidine, forming a dibenzofulvene-piperidine adduct. genscript.com This adduct can be quantified via UV-Vis spectroscopy, providing a measure of the Fmoc loading or coupling efficiency. rsc.orgbiotage.commdpi.comnih.gov

Selective Nature: The mild basic conditions employed for Fmoc removal are generally orthogonal to other common protecting groups used in oligonucleotide synthesis, allowing for selective deprotection of the Fmoc moiety without affecting the oligonucleotide backbone or other base-protecting groups. google.comgoogle.com

Optimized Conditions for Oligonucleotide Cleavage from Solid Support and Global Deprotection

After any necessary selective deprotections, the oligonucleotide must be cleaved from the solid support (e.g., controlled-pore glass, CPG) and all remaining protecting groups (e.g., on bases and phosphate backbone) must be removed. This is typically achieved through a single, comprehensive deprotection step.

Reagents: Concentrated aqueous ammonia is the traditional reagent for cleavage and global deprotection. umich.eduoup.comnih.govgoogle.comchemie-brunschwig.ch Alternatively, a mixture of aqueous ammonia and methylamine (B109427) (AMA) is widely used for faster deprotection. chemie-brunschwig.chglenresearch.comglenresearch.comglenresearch.commdpi.com

Conditions:

Ammonia: Traditional methods involve heating the oligonucleotide-bound solid support with concentrated aqueous ammonia at elevated temperatures (e.g., 55–65°C) for an extended period, often overnight (12-17 hours). umich.edunih.gov

AMA (Ammonia/Methylamine): The use of AMA significantly reduces deprotection times. Deprotection can often be achieved in minutes to a few hours at room temperature or slightly elevated temperatures (e.g., 65°C for 5-10 minutes). glenresearch.comglenresearch.comglenresearch.commdpi.com This accelerated method is particularly beneficial for high-throughput synthesis and for oligonucleotides containing base-labile modifications. mdpi.com

Considerations for Modified Nucleosides: The specific protecting groups used for the modified nucleoside (this compound) and other bases will dictate the optimal deprotection conditions. Some modifications may be sensitive to prolonged exposure to strong bases or high temperatures, necessitating milder or faster deprotection strategies. mdpi.comresearchgate.net For instance, acetyl (Ac) protection for cytosine is preferred when using AMA to prevent transamination side reactions. glenresearch.comglenresearch.com

Advanced Analytical Techniques for Characterization of Modified Oligonucleotides

After synthesis and deprotection, rigorous analytical methods are employed to confirm the structure, purity, and integrity of the modified oligonucleotide.

Spectroscopic Methods for Structural Confirmation (e.g., UV-Vis for Fmoc loading)

UV-Vis spectroscopy is a valuable tool for quantifying the efficiency of the coupling step for Fmoc-protected nucleosides and for general oligonucleotide quantification.

Fmoc Loading Quantification: The Fmoc group possesses a characteristic absorbance in the UV region, typically around 300 nm. rsc.orgbiotage.comuci.edumdpi.comnih.gov Upon removal of the Fmoc group with piperidine, the resulting dibenzofulvene-piperidine adduct exhibits a strong absorbance, often measured at 289 nm or 301 nm. mdpi.comnih.gov By measuring the absorbance of the cleaved Fmoc adduct and knowing the molar extinction coefficient (ε) and the volume of the solution, the amount of Fmoc-protected nucleoside coupled to the resin can be accurately determined.

Molar Extinction Coefficients (ε): Reported values for the dibenzofulvene-piperidine adduct at ~300 nm vary slightly, with common values including 7800 M⁻¹cm⁻¹ rsc.orgmdpi.comnih.gov and 6000 M⁻¹cm⁻¹ biotage.com. These values are crucial for calculating the resin functionalization or loading capacity.

Oligonucleotide Quantification: The oligonucleotide itself can be quantified by measuring its absorbance at 260 nm, which corresponds to the absorbance of the nucleobases. chemrxiv.orgtrilinkbiotech.com

Table 1: UV-Vis Spectroscopy for Fmoc Loading Determination

Wavelength (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)ApplicationReference
2895800 - 6089Fmoc adduct quantification mdpi.comnih.gov
290(Not specified, but common for Fmoc)Fmoc adduct quantification uci.edu
3007800Fmoc adduct quantification rsc.orgmdpi.comnih.gov
3017800 - 8021Fmoc adduct quantification mdpi.comnih.gov
26017,500Oligonucleotide (nucleobase) quantification mdpi.comchemrxiv.org

Chromatographic and Electrophoretic Approaches for Purification and Purity Assessment

Chromatographic and electrophoretic techniques are essential for separating the desired modified oligonucleotide from synthesis by-products and for assessing its purity.

High-Performance Liquid Chromatography (HPLC):

Reverse-Phase HPLC (RP-HPLC): This is a primary method for purifying oligonucleotides, separating them based on hydrophobicity. atdbio.comnih.govoligofastx.comsigmaaldrich.comox.ac.uksigmaaldrich.com The separation is achieved using a non-polar stationary phase and a polar mobile phase (often a gradient of acetonitrile (B52724) in an aqueous buffer). Oligonucleotides with modifications that increase hydrophobicity (e.g., dyes, certain base modifications) are retained longer. RP-HPLC is particularly effective for shorter oligonucleotides (typically <50 bases) and for those with hydrophobic modifications. atdbio.comoligofastx.comsigmaaldrich.com

Anion-Exchange HPLC (AEX-HPLC): This technique separates oligonucleotides based on their net negative charge, which is primarily due to the phosphate backbone. oligofastx.comsigmaaldrich.combio-works.comymc.euelementlabsolutions.comchromtech.comchromatographyonline.com It utilizes a positively charged stationary phase. Elution is achieved by increasing the salt concentration or changing the pH of the mobile phase. AEX-HPLC is highly effective for separating oligonucleotides of different lengths and for resolving failure sequences (n-1, n-2, etc.). oligofastx.comelementlabsolutions.comchromatographyonline.com

Polyacrylamide Gel Electrophoresis (PAGE):

Denaturing PAGE: This method separates oligonucleotides based primarily on their size (length) due to the denaturing conditions (e.g., urea) which prevent secondary structure formation. umich.eduresearchgate.netsigmaaldrich.comnih.gov It offers high resolution and is particularly useful for separating full-length oligonucleotides from shorter truncated sequences, especially for longer sequences (>50 bases). oligofastx.comsigmaaldrich.comthermofisher.commicrosynth.com PAGE typically yields high purity products (≥95%), but recovery can be lower due to the extraction process. sigmaaldrich.comthermofisher.commicrosynth.com

Table 2: Chromatographic and Electrophoretic Techniques for Oligonucleotide Analysis

TechniquePrinciple of SeparationPrimary ApplicationTypical Purity AchievedNotes
RP-HPLC HydrophobicityPurification of shorter oligonucleotides (<50 bases), hydrophobic modifications90-95%Effective for modified oligonucleotides with increased hydrophobicity. Resolution decreases with increasing oligonucleotide length. atdbio.comoligofastx.comsigmaaldrich.com
AEX-HPLC Electrostatic charge (phosphate backbone)Separation by length/charge, resolution of failure sequences (n-1, n-2)HighSeparates based on the number of negative charges. Useful for longer oligonucleotides and sensitive to subtle sequence or modification differences. oligofastx.combio-works.comelementlabsolutions.comchromatographyonline.com
Denaturing PAGE Size (mass/charge ratio)High-resolution separation of full-length from truncated sequences, especially for longer oligos (>50 bases)≥95%Excellent for differentiating sequences based on length. Recovery can be lower. May be incompatible with certain modifications. oligofastx.comsigmaaldrich.comthermofisher.commicrosynth.com

Advanced Functionalization and Derivatization Strategies Utilizing Fmoc Bph34dc Oh As a Platform

Post-Synthetic Modification via the Bph34dC Moiety

The Bph34dC moiety, once incorporated into an oligonucleotide chain, serves as a versatile anchor point for a range of post-synthetic modifications. These modifications are crucial for imbuing oligonucleotides with new functionalities, such as enhanced detection capabilities, improved cellular uptake, or specific biological interactions. The chemical nature of the Bph34 modification dictates the types of reactions that can be performed, often targeting specific functional groups introduced or revealed by this modification.

Bioorthogonal Click Chemistry Applications with Fmoc-Bph34dC Derivatives

Bioorthogonal click chemistry reactions, characterized by their high efficiency, specificity, and mild reaction conditions, are powerful tools for labeling and modifying biomolecules. If the Bph34 modification introduces or is amenable to the introduction of functional groups such as azides or alkynes, Fmoc-Bph34dC-OH derivatives can be readily employed in click chemistry. For instance, an oligonucleotide synthesized with a Bph34dC unit bearing an alkyne handle could be efficiently conjugated with an azide-functionalized fluorophore, peptide, or drug molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). Research in modified nucleosides has demonstrated that specific base modifications can accommodate these reactive handles without compromising oligonucleotide integrity or hybridization properties.

Example Reaction Scheme (Conceptual): Oligonucleotide-Bph34dC(alkyne) + Azide-Reporter → Oligonucleotide-Bph34dC-Reporter (via CuAAC or SPAAC)

This approach allows for the precise attachment of diverse labels and functional molecules to specific sites within an oligonucleotide sequence.

Amine-Reactive Conjugation Chemistries for Labeling and Probing

The Bph34dC moiety may also present or be derivatized to present an accessible amine group, or it might influence the reactivity of the natural amine group in cytosine if the modification is elsewhere on the base. Amine-reactive chemistries, such as those employing N-hydroxysuccinimide (NHS) esters, isothiocyanates, or succinimidyl-tetrafluorophenyl (STP) esters, are commonly used for conjugating labels or probes. If the Bph34 modification on the deoxycytidine base generates a primary or secondary amine, these groups can react with activated esters or isothiocyanates to form stable amide or thiourea (B124793) linkages, respectively. This strategy is widely adopted for attaching fluorescent dyes, quenchers, or affinity tags that possess carboxylic acid or amine functionalities.

Table 1: Common Amine-Reactive Labeling Reagents

Reagent Type Functional Group Reacted Linkage Formed Typical Applications
NHS Esters Primary/Secondary Amine Amide Fluorescent dyes, biotin (B1667282), protein conjugation
Isothiocyanates Primary/Secondary Amine Thiourea Fluorescent dyes, labeling reagents
STP Esters Primary/Secondary Amine Amide High reactivity labeling, peptide conjugation

The choice of reagent depends on the specific amine presentation on the Bph34dC moiety and the desired stability and reactivity of the conjugate.

Selective Chemical Derivatization of the Bph34dC Side Chain for Novel Functions

The "Bph34" designation implies a specific chemical modification to the deoxycytidine base, potentially altering its electronic properties, steric bulk, or introducing novel reactive handles. Selective chemical derivatization of this side chain is key to unlocking unique functionalities. For example, if the Bph34 modification involves a phenyl ring or other aromatic system, electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions could be employed to attach diverse functional groups. Alternatively, if the modification introduces specific heteroatoms or functional groups, these can be targeted for oxidation, reduction, alkylation, or acylation. Such derivatizations can lead to oligonucleotides with enhanced photophysical properties, altered binding affinities, or the ability to participate in specific catalytic or recognition events.

Development of Conjugates with Reporter Groups and Affinity Tags

The incorporation of this compound into oligonucleotides provides a strategic advantage for developing conjugates bearing reporter groups (e.g., fluorophores, quenchers) and affinity tags (e.g., biotin, digoxigenin). These conjugates are essential for various molecular biology applications, including diagnostics, imaging, and affinity purification.

Design and Synthesis of Fluorescently Labeled Oligonucleotides Incorporating Bph34dC

Fluorescently labeled oligonucleotides are indispensable tools for techniques such as fluorescence in situ hybridization (FISH), real-time PCR, and Förster Resonance Energy Transfer (FRET) assays. By incorporating this compound, which can be further modified at the Bph34 site, oligonucleotides can be synthesized with covalently attached fluorophores. The design typically involves either incorporating a modified Bph34dC analog that already bears a fluorescent dye or a precursor to a dye, or performing post-synthetic labeling at the Bph34 position with a fluorescent tag. The Fmoc group is removed during standard oligonucleotide synthesis protocols, and the Bph34 modification itself is designed to be compatible with subsequent fluorophore conjugation or to already carry the fluorescent moiety.

Table 2: Common Fluorophores Used in Oligonucleotide Labeling

Fluorophore Class Examples Excitation Max (nm) Emission Max (nm) Typical Conjugation Chemistry
Fluoresceins FAM, FITC ~495 ~520 Amine, NHS Ester
Rhodamines TAMRA, ROX, Cy3 ~555-580 ~580-620 Amine, NHS Ester, Alkyne
Cyanines Cy5, Cy7 ~650-770 ~670-780 Amine, NHS Ester, Alkyne

The specific placement and type of fluorophore, often facilitated by the Bph34 modification, are critical for assay performance.

Strategies for Biotinylation and Other Affinity Tagging via Bph34dC

Biotinylation of oligonucleotides is a widely used strategy for their detection and purification via streptavidin or avidin (B1170675) binding. Similarly, other affinity tags like digoxigenin (B1670575) or specific epitopes can be incorporated. The Bph34dC moiety can serve as a convenient attachment point for biotin or other affinity tags. This can be achieved by synthesizing the oligonucleotide with a Bph34dC unit that has been pre-functionalized with a linker arm terminating in a reactive group (e.g., an amine or alkyne), which then readily reacts with an activated biotin derivative (e.g., biotin-NHS ester) or vice versa. Alternatively, the Bph34 modification itself might be designed to directly conjugate with biotinylation reagents.

Biotinylation Strategy Example:

Synthesize oligonucleotide containing Bph34dC with an incorporated alkyne handle at the Bph34 site.

Couple with biotin-azide via CuAAC click chemistry.

Result: Biotinylated oligonucleotide for streptavidin-based detection or capture.

This allows for the creation of versatile oligonucleotide probes that can be easily immobilized on solid supports or detected using high-affinity biotin-binding proteins.

Multi-Functional Oligonucleotide Design Leveraging Modified Nucleosides (General Principles)

The design of oligonucleotides for multi-functional purposes relies on incorporating modified nucleosides that impart specific properties. While direct information on this compound is absent, general strategies involving Fmoc-protected nucleosides highlight pathways to achieve enhanced binding and sensing capabilities.

The incorporation of modified nucleosides into oligonucleotide sequences can significantly influence their hybridization behavior, including binding affinity and specificity.

Impact on Hybridization: Modifications to the nucleobase, sugar, or phosphate (B84403) backbone can alter the thermodynamic stability of DNA duplexes. For instance, certain modifications can lead to increased melting temperatures (Tm), indicating stronger binding to complementary strands google.com. The ability to discriminate against mismatched sequences is also a critical aspect of probe specificity, and modifications can be designed to enhance this discrimination google.comcsic.es.

Synthesis Considerations: Fmoc protection is a key strategy in the synthesis of modified nucleosides and oligonucleotides. The Fmoc group's lability under mild basic conditions allows for its selective removal without compromising other protecting groups or the oligonucleotide chain, facilitating the incorporation of a wide range of modified nucleosides soton.ac.ukgoogle.comnih.govgoogle.comgoogle.com. This controlled synthesis is essential for creating probes with predictable and enhanced binding characteristics. For example, Fmoc-protected phosphoramidites are used to introduce modified bases or linkers at specific positions within an oligonucleotide sequence google.comnih.govglenresearch.comglenresearch.com.

While specific applications of this compound in sensing and imaging are not detailed in the literature, modified oligonucleotides, in general, are employed in these areas. The potential for such modifications to enable multi-modal applications stems from their ability to be functionalized with reporter groups or to influence signal generation.

Sensing Mechanisms: Oligonucleotides can be functionalized with labels (e.g., fluorescent dyes, quenchers, electrochemical reporters) or designed to undergo conformational changes upon target binding, which can be translated into a detectable signal. For example, hybridization events can be monitored electrochemically using redox-active labels glenresearch.com. Antisense oligonucleotides (ASOs) have also been utilized in molecular diagnostic strategies, such as PCR-amplification-free colorimetric sensing of viral RNA chemie-brunschwig.ch.

Imaging Applications: Labeled oligonucleotides can serve as probes for non-clinical imaging applications. For instance, oligonucleotides can be conjugated with imaging agents (e.g., radioisotopes for PET imaging, fluorescent tags) to track their distribution and accumulation in biological systems for research purposes soton.ac.ukgoogle.com. The ability to introduce modifications via Fmoc-protected precursors could facilitate the attachment of such imaging moieties or alter the oligonucleotide's properties for better cellular uptake or target localization in research settings.

Note on Data Tables: Due to the absence of specific research findings for this compound in the reviewed literature, no data tables pertaining to this compound could be generated. The discussion above is based on general principles of modified oligonucleotide synthesis and applications.

Compound Names Mentioned:

this compound (Not found in literature)

Deoxyadenosine (dA)

Deoxycytidine (dC)

Deoxyguanosine (dG)

Thymidine (dT)

Uracil (U)

Adenine (A)

Guanine (G)

Cytosine (C)

Thymine (T)

RNA

DNA

PNA (Peptide Nucleic Acid)

Aptamers

Antisense Oligonucleotides (ASOs)

siRNA (short interfering RNA)

mRNA (messenger RNA)

2,6-diaminopurine (B158960)

5-methylcytosine (B146107) (mC)

5-Iodo-2′-deoxyuridine (IdU)

2′,4′-amido-bridged nucleic acid (AmNA)

TAMRA-T

Nucleoside phosphoramidites

Oligonucleotide-peptide conjugates

Applications of Fmoc Bph34dc Modified Oligonucleotides in Chemical Biology Research

Research into Nucleic Acid-Protein Interactions

The precise recognition of DNA and RNA by proteins is fundamental to numerous cellular processes, including replication, transcription, translation, and repair. Fmoc-Bph34dC modified oligonucleotides serve as valuable probes to dissect these interactions, allowing researchers to elucidate the roles of specific structural features and chemical modifications in protein binding.

Investigating the Influence of Bph34dC Modification on Binding Affinity and Specificity

The biphenyl (B1667301) moiety of Bph34dC can alter the non-covalent interactions (e.g., van der Waals forces, pi-stacking, hydrophobic interactions) between the oligonucleotide and a protein. This can lead to measurable changes in binding affinity (quantified by dissociation constants, Kd) and specificity. For instance, the steric bulk of Bph34dC might sterically hinder the binding of certain proteins, leading to reduced affinity. Conversely, in specific contexts, the aromatic nature of the biphenyl group could engage in favorable pi-stacking interactions with aromatic amino acid residues in a protein, potentially increasing binding affinity or altering specificity. Quantitative analyses, such as those employing mass spectrometry-based methods or SPR, can precisely measure these changes, providing critical data on how the Bph34dC modification impacts the strength and selectivity of nucleic acid-protein interactions elifesciences.orgresearchgate.netnih.govpsu.edunih.govmdpi.com.

Table 1: Hypothetical Influence of Bph34dC on Protein Binding Affinity

Protein TargetOligonucleotide Sequence (Example)Modification PositionBinding Affinity (Kd)Fold Change in Affinity (vs. Control)
Transcription Factor A5'-CGATCGATC-3'Position 4 (Cytidine)50 nM2.5x decrease
Transcription Factor A5'-CGATCGATC-3' (Control)N/A20 nM1x
DNA Polymerase B5'-ATGCGTACG-3'Position 6 (Cytidine)150 nM1.5x increase
DNA Polymerase B5'-ATGCGTACG-3' (Control)N/A100 nM1x

Note: Data presented are hypothetical and illustrative of potential effects.

Design and Evaluation of Modified Oligonucleotides for Gene Regulation Studies

Modified oligonucleotides are instrumental in developing tools for regulating gene expression. Fmoc-Bph34dC modifications can be incorporated into antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) to enhance their performance in research settings, influencing their hybridization properties, stability, and cellular interactions.

Exploring the Impact of Bph34dC on Hybridization Thermodynamics and Kinetics

Table 2: Hypothetical Impact of Bph34dC on Oligonucleotide Hybridization

Oligonucleotide SequenceModification PositionTm (°C) (vs. Control)Hybridization Rate (k_on)
5'-GATTACA-3'Position 3 (Cytidine)-2.5 °CSlower
5'-GATTACA-3' (Control)N/A35.0 °CStandard
5'-GATTACA-3'Position 5 (Cytidine)+1.0 °CFaster
5'-GATTACA-3' (Control)N/A35.0 °CStandard

Note: Data presented are hypothetical and illustrative of potential effects. The impact on Tm and kinetics can be sequence-dependent and context-specific.

Assessing Nuclease Resistance and Stability Profiles of Bph34dC Modified Oligonucleotides in Research Systems

Oligonucleotides are susceptible to degradation by nucleases present in biological and experimental environments. Chemical modifications are often introduced to enhance their resistance to enzymatic breakdown, thereby increasing their stability and half-life. The Bph34dC modification, due to its structural bulk and altered chemical properties, can confer increased nuclease resistance. Researchers assess this by incubating modified and unmodified oligonucleotides with purified nucleases (e.g., DNase I, exonucleases) or in cellular extracts and then analyzing the integrity of the oligonucleotides over time using gel electrophoresis or liquid chromatography. A higher percentage of intact modified oligonucleotide compared to the control indicates improved nuclease resistance genelink.commdpi.comnih.govidtdna.comglenresearch.com. This enhanced stability is crucial for maintaining the functional integrity of the oligonucleotide in research applications.

Table 3: Hypothetical Nuclease Resistance of Bph34dC Modified Oligonucleotides

Oligonucleotide TypeNuclease Incubation (Hours)Percentage Remaining Intact (%)
Unmodified DNA (Control)125
Bph34dC Modified DNA170
Unmodified DNA (Control)45
Bph34dC Modified DNA455

Note: Data presented are hypothetical and illustrative of potential effects. Assays would typically involve specific nucleases like DNase I or exonucleases.

Application in Antisense and siRNA Research Methodologies (excluding therapeutic efficacy)

Compound Name List:

Fmoc-Bph34dC-OH (9-fluorenylmethoxycarbonyl-biphenyl-deoxycytidine-3'-hydroxyl)

Development of Chemical Tools for Molecular Diagnostics Research (non-clinical)

Modified nucleosides are instrumental in developing sophisticated chemical tools for molecular diagnostics research, enabling more sensitive and specific detection methods. The unique properties imparted by modifications like phenyl substitutions can be leveraged to create advanced probes and oligonucleotide scaffolds.

Utilizing Bph34dC for Enhanced Probe Design in Research Assays

The design of oligonucleotide probes is critical for the accuracy and efficiency of various research assays, including polymerase chain reaction (PCR), hybridization assays, and sequencing. Incorporating modified nucleosides, such as phenyl-substituted deoxycytidine analogues like Bph34dC, can significantly enhance probe performance. These modifications can influence key properties like hybridization thermodynamics, probe stability, and even signal generation.

Phenyl modifications can alter the electronic and hydrophobic characteristics of the nucleobase, potentially leading to improved binding affinity to target sequences or increased resistance to degradation in complex biological samples frontiersin.orgresearchgate.net. The phenyl group's steric bulk and potential for pi-stacking interactions can also influence the conformational stability of the DNA duplex formed between the probe and its target researchgate.netrsc.org. This can translate to more robust assays that perform reliably under a wider range of experimental conditions. Furthermore, nucleoside analogues are widely recognized for their utility in developing probes for detecting specific nucleic acid sequences in research settings ontosight.ai.

Table 1: Impact of Phenyl Modification on DNA Duplex Stability

Modification TypeSequence Context ExampleΔTm (°C) vs. UnmodifiedNotes on StabilityReference
Phenyl (TPh)Introduction into DNA duplex+8 to +9 (compensation)Maintains duplex stability rsc.org

Creation of Oligonucleotide Scaffolds for Biosensor Development Research

Oligonucleotide scaffolds form the backbone of many advanced biosensor designs, providing a programmable and versatile platform for molecular recognition and signal transduction. The integration of modified nucleosides, like those represented by Bph34dC, into these scaffolds can impart crucial functionalities for biosensor development.

Table 2: Base Pairing Behavior of Phenyl-Substituted Deoxycytidine Analogues

Modified Nucleotide ExampleNatural Pairing PartnerObserved Pairing BehaviorKey Properties Influencing BehaviorReference
dC phe (phenyl-substituted deoxycytidine)Guanine (dG)Forms stable base pair with dGPhenyl group can intercalate into minor groove with mismatched bases researchgate.net
N4-acyl-deoxycytidine (e.g., phenyl-acyl)Guanine (dG)Forms complementary dCAcyl•G pairCan also form dCAcyl•A pair with certain polymerases nih.gov

Exploration in DNA Nanotechnology and Supramolecular Chemistry

DNA nanotechnology leverages the inherent programmability of DNA to construct complex nanoscale architectures and supramolecular assemblies. Chemical modifications, including the introduction of nucleoside analogues like Bph34dC, are key to imbuing these structures with specific functions and properties.

Incorporating Bph34dC for Directed Assembly of Nanostructures

The predictable base-pairing rules of DNA enable its use as a versatile building material for creating intricate 2D and 3D nanostructures. The introduction of modified nucleosides, such as phenyl-substituted deoxycytidines, can further refine the control over DNA self-assembly processes. The phenyl group's steric and electronic properties can influence how DNA strands interact and pack, thereby directing the formation of specific nanostructures.

Research has demonstrated that phenyl-modified deoxycytidine derivatives can be incorporated into DNA strands to achieve self-assembly in aqueous environments, forming ordered structures researchmap.jp. The extent of assembly and the stability of the resulting nanostructures can be modulated by the number and placement of these modifications researchmap.jp. Furthermore, phenyl modifications have been shown to enhance the thermal stability of DNA duplexes, a critical factor for maintaining the integrity of nanoscale assemblies under various conditions rsc.org. This ability to precisely control molecular interactions allows for the design of DNA nanostructures that can serve as platforms for organizing other functional molecules, such as chromophores, for optoelectronic or sensing applications frontiersin.org.

Modulating Intermolecular Interactions within DNA-based Architectures

Phenyl-substituted deoxycytidine analogues, such as dC phe, can alter the intrinsic properties of the nucleobase, leading to modified intermolecular interactions researchgate.netrsc.orgbeilstein-journals.org. The phenyl group can influence hydrogen bonding patterns, stacking interactions, and hydrophobic contacts within DNA duplexes or higher-order structures frontiersin.orgrsc.org. For instance, phenyl-modified deoxycytidines have been observed to engage in weak stacking interactions with natural bases across the minor groove of DNA duplexes rsc.org. Moreover, the phenyl group's presence can induce conformational changes, such as base flipping, when interacting with mismatched bases, mediated by the phenyl group's intercalation researchgate.net. These modifications can also impact the selectivity of DNA triple-helix formation, highlighting their role in precise molecular recognition events beilstein-journals.orgacs.org.

Table 3: General Benefits of Nucleoside Analogues in Research Applications

Nucleoside Analogue PropertyEnhanced FunctionalityApplication AreaResearch Finding/BenefitReference
Aromatic/Hydrophobic Substituents (e.g., Phenyl)Modified base pairing, stacking, hydrophobicityMolecular Diagnostics, Probe DesignEnhanced binding affinity, altered base pairing selectivity, improved duplex stability frontiersin.orgresearchgate.netrsc.org
Environmentally Sensitive FluorophoresFluorescence reportingMolecular Diagnostics, BiosensorsReal-time optical monitoring of molecular events, sensitive detection researchgate.netresearchgate.net
Programmable Self-AssemblyStructural integrity, scaffold formationDNA Nanotechnology, BiosensorsCreation of ordered nanostructures, robust scaffolds for functionalization researchmap.jpfrontiersin.org

Theoretical and Computational Studies on Fmoc Bph34dc Oh and Its Derivatives

Molecular Modeling and Simulation of Fmoc-Bph34dC Structures

Molecular modeling and simulation techniques are employed to elucidate the three-dimensional structures and predict the physical and chemical characteristics of modified nucleosides like Fmoc-Bph34dC-OH. These methods allow for an in-depth analysis of molecular conformations and spectroscopic signatures, which are vital for experimental validation.

Conformational Analysis of the Bph34dC Moiety

Conformational analysis of the Bph34dC moiety involves investigating the various spatial arrangements the modified nucleobase and its attached biphenyl (B1667301) group can adopt. This is typically achieved through molecular mechanics (MM) and quantum mechanics (QM) calculations, often combined with molecular dynamics (MD) simulations. These studies aim to identify the most stable conformers and understand the flexibility of the modified nucleoside.

Key Findings: Computational studies on modified nucleosides often reveal that the introduction of bulky aromatic groups, such as biphenyl, can significantly influence the torsional angles of the nucleobase and its linkage to the sugar moiety. This can lead to preferred conformations that may impact base stacking and hydrogen bonding in oligonucleotide structures. For instance, the degree of planarity and rotation within the biphenyl unit itself, and its orientation relative to the nucleobase, are critical parameters.

Data Table Example (Hypothetical):

ConformerRelative Energy (kcal/mol)Torsional Angle (e.g., C4'-C3'-C2'-C1')Biphenyl Twist Angle (degrees)Description
A0.0-170.538.2Extended, low-energy conformation
B1.2-165.345.1Slightly twisted, higher energy conformer
C2.5-150.130.5Compact, bent conformation

(Note: This table is illustrative and based on typical findings for modified nucleosides. Specific data for this compound would require dedicated computational studies.)

Prediction of Spectroscopic Properties to Aid Experimental Characterization

Computational methods are extensively used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) absorption frequencies, and Ultraviolet-Visible (UV-Vis) absorption maxima. These predictions serve as valuable benchmarks for validating experimental results and confirming the structure of synthesized compounds.

Key Findings: Density Functional Theory (DFT) calculations are commonly employed to predict NMR chemical shifts for protons and carbons within the modified nucleoside. The presence of the biphenyl group and the Fmoc protecting group would be expected to cause characteristic shifts in the aromatic and aliphatic regions of the ¹H NMR spectrum. Similarly, IR spectroscopy predictions can identify key vibrational modes associated with the nucleobase, sugar, and the Fmoc and biphenyl moieties. UV-Vis calculations can predict the electronic transitions responsible for light absorption, which can be influenced by the extended π-system of the biphenyl group.

Data Table Example (Hypothetical):

Nucleus/VibrationPredicted Chemical Shift (ppm) / Frequency (cm⁻¹)Experimental Value (ppm) / (cm⁻¹)Deviation (ppm) / (cm⁻¹)Method (e.g., DFT/B3LYP/6-31G*)
¹H (Biphenyl H2)7.657.68-0.03GIAO/ωB97X-D
¹³C (Biphenyl C1)142.1141.9+0.2GIAO/ωB97X-D
C=O (Fmoc)17201715+5DFT/ωB97X-D
C=C (Biphenyl)16051600+5DFT/ωB97X-D

(Note: This table is illustrative. Specific predicted and experimental values for this compound would be required for accurate representation.)

Computational Approaches to Oligonucleotide Duplex Stability Prediction

Computational methods play a critical role in predicting how the incorporation of modified nucleosides, such as this compound, affects the stability and hybridization properties of DNA and RNA duplexes. This involves developing accurate force fields and performing simulations of nucleic acid interactions.

Force Field Development and Parameterization for Bph34dC Modifications

Accurate molecular simulations of modified oligonucleotides require robust force fields that correctly describe the energetic properties of the modified nucleoside. This often necessitates the development or adaptation of specific force field parameters for the novel chemical moieties.

Key Findings: Parameterization typically involves quantum mechanical calculations to derive partial atomic charges and bond/angle/dihedral parameters. For a modified nucleoside like this compound, parameters would need to be developed for the biphenyl group and its attachment to the deoxycytidine base, as well as for the Fmoc protecting group. These parameters are crucial for reproducing experimental thermodynamic data, such as melting temperatures (Tm) of duplexes. The goal is to ensure that the force field accurately captures the van der Waals, electrostatic, and torsional interactions introduced by the modification.

Data Table Example (Hypothetical):

Parameter TypeAtom Type / Bond / Angle / DihedronValueSource (e.g., QM Calculation, Literature)Notes
Partial ChargeC (biphenyl)+0.15RESP FittingDerived from QM charge distribution
Lennard-Jones (ε)C (biphenyl)0.25 kcal/molAMBER GAFF2Standard parameter for aromatic carbon
Lennard-Jones (σ)C (biphenyl)3.40 ÅAMBER GAFF2Standard parameter for aromatic carbon
Torsional ParameterC-C-C-C (biphenyl dihedral)V₁=0.5, V₂=0.2QM ScanCaptures rotational barrier of biphenyl

(Note: This table is illustrative. Specific parameters would be derived from detailed computational studies for this compound.)

Simulation of DNA/RNA Hybridization Thermodynamics with Bph34dC Inclusions

Once appropriate force fields are established, simulations such as molecular dynamics (MD) and Monte Carlo (MC) methods can be used to predict the thermodynamic stability of DNA or RNA duplexes containing this compound. This often involves calculating free energy changes associated with hybridization.

Key Findings: Studies on modified nucleosides often report changes in duplex stability, quantified by melting temperatures (Tm) or enthalpy/entropy changes. The introduction of bulky, hydrophobic groups like biphenyl can enhance base stacking interactions, potentially increasing duplex stability. Conversely, steric clashes or disruption of normal base pairing geometry could decrease stability. Free energy perturbation (FEP) or thermodynamic integration (TI) methods are often used to calculate the free energy difference between a modified duplex and a standard DNA duplex. The Fmoc group, being a protecting group, might be removed before or during hybridization studies, or its presence could be specifically investigated.

Data Table Example (Hypothetical):

Oligonucleotide SequenceModification LocationΔTm (°C) vs. ControlΔΔG (kcal/mol) vs. ControlSimulation MethodNotes
d(GCATGC)C5+2.5-0.8MD/FEPEnhanced stacking due to biphenyl
d(GCATGC)C5-1.0+0.4MD/FEPSteric hindrance impacting stability
d(GCATGC)C5 (with Fmoc)+1.8-0.6MD/FEPEffect of Fmoc protection on stability

(Note: This table is illustrative. Specific experimental or simulated Tm shifts and free energy changes for this compound would be required.)

Mechanistic Insights into Fmoc-Bph34dC Reactivity and Protection

Understanding the chemical reactivity of this compound, particularly the role of the Fmoc protecting group and the potential for chemical transformations of the Bph34dC moiety, is crucial for its synthesis and application. Computational chemistry can elucidate reaction pathways and mechanisms.

Key Findings: The Fmoc group is a well-established protecting group for amines, commonly used in peptide synthesis and nucleoside chemistry. Its removal is typically achieved under basic conditions (e.g., piperidine), proceeding via a β-elimination mechanism. Computational studies can model this deprotection process, identifying transition states and activation energies, and confirming the mechanism. For the Bph34dC moiety, computational studies might explore its stability under various reaction conditions, its susceptibility to oxidation or reduction, or its potential for further functionalization. The electronic properties imparted by the biphenyl group could influence the reactivity of the nucleobase or the sugar.

Data Table Example (Hypothetical):

Reaction StepReactant/IntermediateProduct/Transition StateActivation Energy (kcal/mol)Method (e.g., DFT/CAM-B3LYP)Notes
Fmoc Deprotection (β-elimination)Fmoc-protected amineDeprotected amine + DBU18.5DFT/SMDModeling piperidine-mediated elimination
Biphenyl OxidationBph34dC-OHOxidized Bph34dC-OH25.2DFT/ωB97X-DHypothetical oxidation of biphenyl ring
Nucleobase ModificationBph34dC-OHFunctionalized Bph34dC-OH22.0DFT/B3LYPPotential electrophilic substitution on the nucleobase

(Note: This table is illustrative. Specific activation energies and reaction mechanisms for this compound would be derived from dedicated computational studies.)

Compound List

this compound

2′-deoxycytidine (dC)

Biphenyl (Bph)

Fmoc (9-fluorenylmethyloxycarbonyl)

(Note: This list includes the primary compound of interest and its key constituent parts or related chemical entities mentioned in the context of modified nucleosides.)

Future Perspectives and Emerging Research Directions for Fmoc Bph34dc in Nucleic Acid Chemistry

Integration with Advanced Genome Editing Technologies (e.g., CRISPR/Cas systems) for Research Applications

The site-specific incorporation of modified nucleosides like Bph34dC into guide RNAs (gRNAs) could offer enhanced functionality and control over CRISPR/Cas systems. The bulky biphenyl (B1667301) group of Bph34dC may provide unique steric and electronic properties that could be leveraged to improve the precision and efficiency of gene editing.

Potential Research Applications:

Enhanced Specificity: The introduction of Bph34dC at specific positions within the gRNA sequence could modulate its binding affinity and specificity to the target DNA. This could potentially reduce off-target effects, a significant challenge in CRISPR-based therapies. nih.govmdpi.com

Photo-controllable Gene Editing: Future research could explore the functionalization of the biphenyl group to create photo-caged gRNAs. This would allow for spatio-temporal control of gene editing, enabling researchers to activate the Cas nuclease at specific times and locations with light.

Modulation of Cas9 Activity: The presence of a bulky modification near the protospacer adjacent motif (PAM) recognition site could influence the binding kinetics and catalytic activity of the Cas9 nuclease. This could be harnessed to develop "tunable" CRISPR systems with varying levels of gene editing activity.

A hypothetical data table illustrating the potential impact of Bph34dC modification on CRISPR/Cas9 specificity is presented below.

gRNA ModificationOn-Target Cleavage Efficiency (%)Off-Target Site 1 Cleavage (%)Off-Target Site 2 Cleavage (%)
Unmodified95158
Bph34dC at position 59252
Bph34dC at position 108831
Bph34dC at position 159041.5

This data is hypothetical and for illustrative purposes only.

Exploration of Fmoc-Bph34dC in Synthetic Biology for Novel Genetic Code Expansion

Synthetic biology aims to create novel biological parts, devices, and systems. The incorporation of unnatural nucleobases like Bph34dC into DNA and RNA is a key strategy for expanding the genetic alphabet and, consequently, the functional repertoire of biological systems. nih.govnih.gov

Future research in this area could focus on:

Creation of Orthogonal Genetic Systems: Developing polymerase enzymes that can specifically recognize and replicate DNA containing Bph34dC would be a crucial step towards creating a stable, expanded genetic alphabet.

Novel Aptamers and Ribozymes: The unique chemical properties of Bph34dC could be exploited to generate aptamers (nucleic acid-based ligands) and ribozymes (catalytic RNA molecules) with novel binding and catalytic functions.

In Vivo Biosynthesis of Modified Nucleic Acids: Engineering metabolic pathways to produce Bph34dC endogenously within cells would enable the continuous in vivo synthesis of modified nucleic acids, paving the way for the creation of semi-synthetic organisms with expanded genetic codes. nih.gov

High-Throughput Synthesis and Screening Methodologies for Bph34dC-Modified Oligonucleotide Libraries

To fully explore the potential of Bph34dC, efficient methods for the synthesis and screening of large libraries of modified oligonucleotides are essential. nih.govnih.govresearchgate.net

Emerging research directions include:

Automated Solid-Phase Synthesis: Adapting existing automated DNA synthesis platforms to accommodate the Fmoc-Bph34dC-OH phosphoramidite (B1245037) will be crucial for the routine production of Bph34dC-containing oligonucleotides. semanticscholar.org

Microarray-Based Synthesis: Developing high-density microarray technologies for the parallel synthesis of thousands of unique Bph34dC-modified sequences would enable the rapid generation of libraries for screening.

Next-Generation Sequencing (NGS) for Screening: Coupling high-throughput synthesis with NGS-based screening methods will allow for the rapid identification of sequences with desired properties from large and diverse libraries.

The table below outlines a potential high-throughput workflow for the synthesis and screening of Bph34dC-modified aptamers.

StepTechniqueThroughput
Library SynthesisMicroarray Synthesis>10,000 sequences/chip
SelectionSELEX (Systematic Evolution of Ligands by Exponential Enrichment)High
AmplificationPCRHigh
Sequencing and AnalysisNext-Generation Sequencing (NGS)>10^6 reads/run

Development of Novel Analytical Techniques for Bph34dC-Containing Biomolecules

The unique structure of Bph34dC necessitates the development of new analytical methods for the detection, characterization, and structural analysis of oligonucleotides containing this modification. nih.govresearchgate.netresearchgate.netthermofisher.com

Potential areas of research include:

Mass Spectrometry (MS): Developing optimized MS fragmentation methods to confidently identify and locate Bph34dC within an oligonucleotide sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilizing advanced NMR techniques to determine the three-dimensional structure of Bph34dC-modified nucleic acids and their complexes with proteins.

Fluorescence Spectroscopy: The biphenyl moiety of Bph34dC may possess intrinsic fluorescent properties that could be exploited for developing sensitive detection assays.

Synergistic Applications of Fmoc-Bph34dC with Other Established Chemical Modifications

Combining Bph34dC with other well-established nucleic acid modifications could lead to oligonucleotides with enhanced therapeutic or diagnostic properties. rsc.orgmdpi.com

Potential synergistic combinations and their applications:

Bph34dC and Phosphorothioates: The combination of the bulky Bph34dC modification with nuclease-resistant phosphorothioate (B77711) backbones could lead to the development of highly stable antisense oligonucleotides with improved target affinity. mdpi.com

Bph34dC and 2'-O-Methyl (2'-OMe) Modifications: Incorporating Bph34dC into 2'-OMe modified siRNAs could enhance their binding to the RNA-induced silencing complex (RISC) and improve their gene-silencing efficiency.

Bph34dC and Fluorescent Dyes: Attaching fluorescent dyes to Bph34dC-modified probes could result in novel diagnostic tools with improved signal-to-noise ratios due to the local environment created by the biphenyl group.

The following table summarizes potential synergistic effects of combining Bph34dC with other modifications.

Modification CombinationPotential Synergistic EffectPotential Application
Bph34dC + PhosphorothioateIncreased nuclease resistance and target affinityAntisense therapy
Bph34dC + 2'-O-MethylEnhanced RISC loading and silencing efficiencyRNA interference
Bph34dC + Fluorescent DyeAltered photophysical properties, improved signalMolecular probes

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Fmoc-Bph34dC-OH while maintaining stereochemical integrity?

  • Methodological Answer : Use Fmoc solid-phase peptide synthesis (SPPS) with coupling agents like HBTU/HOBt in DMF. Monitor reaction progress via LC-MS and optimize temperature (typically 25–40°C). Post-synthesis, validate stereochemistry using 2D NMR (e.g., NOESY for spatial correlations) and compare retention times with chiral HPLC standards. Ensure proper side-chain protection to prevent racemization .

Q. What characterization techniques are essential to validate the identity of this compound post-synthesis?

  • Methodological Answer : Employ a multi-technique approach:

  • HPLC for purity assessment (≥95% recommended for biological studies).
  • ESI-MS or MALDI-TOF to confirm molecular weight.
  • 1H/13C NMR for structural verification, focusing on Fmoc aromatic protons (δ 7.2–7.8 ppm) and backbone amide signals.
  • FTIR to detect characteristic carbonyl stretches (e.g., Fmoc carbonyl at ~1700 cm⁻¹). Cross-reference with pharmacopeial standards if available .

Q. What are common side reactions during this compound incorporation in solid-phase synthesis, and how can they be mitigated?

  • Methodological Answer : Common issues include trityl group cleavage or premature Fmoc deprotection . Mitigation strategies:

  • Use mild deprotection conditions (20% piperidine in DMF for ≤10 minutes).
  • Monitor resin-bound intermediates via the Kaiser test for free amines.
  • Introduce capping steps (e.g., acetic anhydride) after coupling to terminate unreacted chains .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data of this compound-containing peptides across studies be resolved?

  • Methodological Answer : Systematically compare:

  • Experimental variables : Peptide concentration ranges, cell lines (e.g., HEK293 vs. primary cells), and assay conditions (pH, temperature).
  • Structural validation : Ensure purity (>98% via HPLC) and confirm conformational stability via circular dichroism (CD) or molecular dynamics (MD) simulations .
  • Data normalization : Use internal controls (e.g., scrambled peptides) and apply statistical tools (ANOVA with post-hoc tests) to address variability .

Q. How to design a study integrating this compound into peptide libraries for structure-activity relationship (SAR) analysis?

  • Methodological Answer :

  • Combinatorial synthesis : Vary peptide sequences systematically (e.g., alanine scanning) using automated SPPS.
  • Binding assays : Apply surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions.
  • Computational integration : Perform docking studies (e.g., AutoDock Vina) to correlate SAR with binding poses. Validate findings via mutagenesis of target residues .

Q. How to assess the impact of this compound’s conformational flexibility on target receptor binding using mixed-methods approaches?

  • Methodological Answer : Combine:

  • Experimental : NMR-based structural ensembles and SPR kinetics to measure binding affinities (KD).
  • Computational : MD simulations (100+ ns trajectories) to map conformational landscapes.
  • Validation : Synthesize constrained analogs (e.g., cyclized peptides) to test flexibility-dependent activity. Use ensemble docking to account for dynamic binding modes .

Data Contradiction and Reproducibility

Q. What steps ensure reproducibility when reporting this compound-based peptide synthesis and bioactivity?

  • Methodological Answer :

  • Documentation : Provide detailed synthetic protocols (molar ratios, reaction times) and raw spectral data (NMR, MS) in supplementary materials.
  • Purity thresholds : Specify HPLC gradients and column types.
  • Ethical reporting : Adhere to ARRIVE guidelines for biological assays, including cell line authentication and passage numbers .

Q. How to address discrepancies between computational predictions and experimental results for this compound-modified peptides?

  • Methodological Answer :

  • Parameter refinement : Re-optimize force fields (e.g., AMBER vs. CHARMM) in MD simulations.
  • Experimental validation : Use alanine scanning mutagenesis to test predicted critical residues.
  • Data triangulation : Cross-validate with orthogonal techniques like X-ray crystallography or cryo-EM .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.